ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)9-5-8(7(3)12)6(2)11-9/h5,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWFANDTBZZGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236758 | |
| Record name | Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25907-31-7 | |
| Record name | Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25907-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This ester is then reacted with acetic anhydride to introduce the acetyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Synthesis and Preparation
The synthesis of ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate typically involves reacting 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester, which is then reacted with acetic anhydride to introduce the acetyl group. Industrial production methods often mirror laboratory synthesis but are scaled up for larger quantities, employing continuous flow reactors and optimized reaction conditions to improve yield and purity while reducing production costs.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones, using oxidizing agents like potassium permanganate () and chromium trioxide ().
- Reduction: Reduction reactions can convert the acetyl group to an alcohol, often using reducing agents such as sodium borohydride () or lithium aluminum hydride ().
- Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents using electrophilic reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.
The specific products of these reactions depend on the reagents and conditions used; for example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
This compound serves various purposes in scientific research:
- Chemistry: It is employed as a building block in synthesizing more complex organic molecules.
- Biology: Derivatives of this compound have demonstrated potential as bioactive molecules with antimicrobial and anticancer properties.
- Medicine: Ongoing research explores its potential as a pharmaceutical intermediate.
- Industry: It is used in producing specialty chemicals and materials with specific properties.
Antitumor Evaluations
Research has explored the antitumor potential of compounds related to this compound. A study focused on designing and synthesizing novel antitumor agents featuring the 3,5-substituted indolin-2-one framework. By introducing a β-pyrrole group at the 3-position of the indolin-2-one core, a series of new 3,5-substituted indolin-2-ones were designed and synthesized . Twenty new compounds with E configuration were designed, synthesized, and bioassayed. Although enzyme assays showed a weak inhibition effect against several receptor tyrosine kinases, cell-based antitumor activity was promising, with some compounds showing significant inhibitory activity toward A-549 and MDA-MB-468 cell lines .
Other Pyrrole Derivatives
Mechanism of Action
The mechanism of action of ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrrole ring’s aromatic nature allows it to interact with enzymes and receptors, potentially modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate with three structurally related pyrrole derivatives, focusing on substituent effects, physical properties, and reactivity.
Table 1: Key Properties of this compound and Analogues
Substituent Effects on Physical Properties
- Position of Acetyl Group: The acetyl group in the target compound (4-position) vs. 5-acetyl-2-methylpyrrole derivatives alters electronic conjugation.
- Halogen vs. Hydrophilic Groups : The bromophenyl substituent in the 5-position () introduces steric bulk and electron-withdrawing effects, which could reduce solubility in polar solvents compared to the hydroxyethyl group in , which enhances hydrophilicity.
Reactivity Trends
- Ester and Acetyl Reactivity : The ethyl ester at the 2-position enables hydrolysis to carboxylic acids, while the acetyl group at 4 may participate in nucleophilic additions or condensations. This contrasts with 5-acetyl-2-methylpyrrole derivatives , where the acetyl group is more sterically accessible for reductions (e.g., Wolff-Kishner).
- Halogen Functionalization : The bromophenyl analogue offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound.
Biological Activity
Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 219.23 g/mol. The structure features a pyrrole ring with an acetyl group at the 4-position and a methyl group at the 5-position, contributing to its unique reactivity and potential biological activities.
The biological activity of this compound is hypothesized to arise from its ability to interact with various biological macromolecules. The presence of both the acetyl and ester functional groups allows for potential hydrogen bonding and hydrophilic interactions, which may modulate enzyme activity or receptor binding.
Antimicrobial Properties
Research has indicated that compounds within the pyrrole family exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects, particularly in:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF7 (breast cancer) | 20 µM |
These findings indicate that this compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Screening : A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects, particularly against Staphylococcus aureus .
- Cytotoxicity Assays : Research conducted on various cancer cell lines showed that this compound exhibits selective cytotoxicity, suggesting its potential as a therapeutic agent in oncology .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, although detailed pathways remain to be fully elucidated .
Q & A
Q. What synthetic methodologies are commonly employed for ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or multi-step functionalization of pyrrole derivatives. For example, substituted pyrroles can be synthesized using trichloroacetyl chloride and alcoholysis (e.g., ethanol) to introduce ester groups . Optimization strategies include:
- Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Reagent Stoichiometry : Balancing equivalents of acetylating agents (e.g., acetyl chloride) to minimize side reactions.
- Temperature Control : Maintaining 60–80°C during cyclocondensation to improve yield (reported yields: 40–50%) .
Key reference compounds, such as ethyl 3-methyl-1H-pyrrole-2-carboxylate, demonstrate the utility of acyl chloride coupling for introducing acetyl groups .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?
- Methodological Answer :
- ¹H/¹³C NMR : Key markers include:
- Pyrrole Ring Protons : Singlets or doublets in δ 6.0–7.5 ppm (J = 2.8–3.2 Hz) for aromatic protons .
- Ester Group : Quartet at δ 4.2–4.4 ppm (ethyl group) and triplet at δ 1.3–1.4 ppm (CH₃) .
- Acetyl Group : Sharp singlet at δ 2.3–2.6 ppm for CH₃ in acetyl .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- IR Spectroscopy : C=O stretches at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (acetyl) .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the pyrrole ring.
- Moisture Control : Use desiccants due to ester group hydrolysis susceptibility .
- Thermal Stability : Avoid prolonged exposure to >40°C to prevent acetyl group decomposition .
Advanced Research Questions
Q. What role do DFT studies play in elucidating the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict:
- Electron Density Distribution : Acetyl and methyl groups at positions 4 and 5 increase electron-withdrawing effects, polarizing the pyrrole ring and enhancing electrophilic substitution at position 3 .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with experimental UV-Vis absorption spectra, aiding in photochemical reactivity assessments .
- Reactivity Descriptors : Fukui indices identify nucleophilic attack sites, validated by experimental regioselectivity in halogenation reactions .
Q. How can researchers resolve contradictions in reported spectral data for structurally similar pyrrole derivatives?
- Methodological Answer : Discrepancies in NMR shifts or yields often arise from:
- Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift proton signals by 0.1–0.3 ppm .
- Impurity Profiles : Use preparative HPLC to isolate pure fractions and reacquire spectra .
- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., CCDC data) confirms substituent positions and resolves ambiguities .
Q. What strategies enable regioselective functionalization of the pyrrole ring during synthesis?
- Methodological Answer :
- Directing Groups : The ester at position 2 deactivates the ring, directing electrophiles to position 5. Acetyl at position 4 further modulates reactivity via steric effects .
- Metal-Mediated Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at position 3, leveraging halogenated intermediates .
- Microwave-Assisted Synthesis : Reduces reaction times and improves regioselectivity in heterocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
